N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide
Description
N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide is a synthetic sulfonamide derivative featuring a benzo[b][1,4]oxazepin core, an allyl substituent, and an isobutyramide group. The compound’s structure integrates a sulfamoyl phenyl moiety, which is characteristic of sulfa drugs, known for their antibacterial properties. The allyl group may influence reactivity or pharmacokinetics, offering unique interactions in biological systems .
Properties
IUPAC Name |
N-[4-[(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S/c1-6-13-27-20-12-9-18(14-21(20)32-15-24(4,5)23(27)29)26-33(30,31)19-10-7-17(8-11-19)25-22(28)16(2)3/h6-12,14,16,26H,1,13,15H2,2-5H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHZZSWDMGTHSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 444.5 g/mol. Its structure includes an allyl group, sulfamoyl group, and a tetrahydrobenzo[b][1,4]oxazepin moiety, which contribute to its biological properties.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 444.5 g/mol |
| Key Functional Groups | Allyl, sulfamoyl, tetrahydrobenzo[b][1,4]oxazepin |
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, studies have shown that derivatives of benzenesulfonamide possess cytotoxic effects against various cancer cell lines. The specific mechanism often involves the inhibition of key cellular pathways related to cell proliferation and survival.
The biological activity of this compound may be attributed to:
- Inhibition of Enzymatic Activity : The sulfamoyl group is known to interact with enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptosis in cancer cells through various signaling pathways.
- Antioxidant Properties : The presence of the tetrahydrobenzo[b][1,4]oxazepin framework may enhance the compound's ability to scavenge free radicals.
Case Studies
A study conducted on related compounds demonstrated significant cytotoxicity in vitro against breast cancer cells (MCF-7) and lung cancer cells (A549). The results indicated that these compounds could inhibit cell growth by inducing apoptosis and disrupting the cell cycle.
Synthesis
The synthesis of this compound involves several steps:
- Preparation of Tetrahydrobenzo[b][1,4]oxazepin Derivative : This is typically achieved through cyclization reactions involving appropriate precursors.
- Formation of Sulfamoyl Linkage : The sulfamoyl group is introduced via nucleophilic substitution.
- Final Coupling Reaction : The isobutyramide moiety is coupled with the phenyl ring to yield the final product.
Comparison with Similar Compounds
Research Findings and Limitations
- Unresolved Questions : Direct comparative bioactivity data (e.g., MIC values) for the target compound are absent in the provided evidence. Its allyl group’s role in metabolism or toxicity remains speculative.
- Synthetic Feasibility : High yields (55–91%) for A28–A35 analogs () suggest that the target compound’s synthesis could be optimized similarly, though the benzooxazepin core may require specialized reagents .
Data Tables
Table 1: Structural Comparison with N-Phenylacetamide Analogs (A28–A35)
| Parameter | Target Compound | A28–A35 Derivatives |
|---|---|---|
| Molecular Weight | ~500 g/mol (estimated) | 400–450 g/mol |
| Key Functional Groups | Benzooxazepin, allyl, sulfamoyl, isobutyramide | Thiazole, 4-chlorophenyl, isobutyramide |
| Bioactivity | Hypothesized antibacterial | Antibacterial (inferred from structure) |
Table 2: Antimicrobial Sulfonamide Derivatives
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Synthesis involves multi-step reactions, including formation of the tetrahydrobenzo[b][1,4]oxazepin core, sulfamoylation, and amidation. Critical challenges include:
- Side reactions : Allyl and sulfonamide groups are prone to oxidation or hydrolysis under acidic/basic conditions. Use inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) to minimize degradation .
- Purification : Reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) achieves >95% purity. Confirm via NMR (¹H/¹³C) and LC-MS .
- Yield optimization : Catalytic bases (e.g., Et₃N) in DMF or DCM improve sulfamoylation efficiency (65–80% yield) .
Q. How should researchers characterize the compound’s structural integrity and purity?
Standard protocols include:
- Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for isobutyramide CH₃; δ 5.2–5.8 ppm for allyl protons) and ¹³C NMR (δ 170–175 ppm for carbonyl groups) .
- Chromatography : HPLC retention time (8–12 min under 40% acetonitrile) and mass spectrometry (m/z 487.62 [M+H]⁺) .
- Elemental analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 61.58%, H: 6.82%) .
Q. What are the solubility limitations, and how can formulation improve bioavailability?
The compound has poor aqueous solubility (<0.1 mg/mL) due to hydrophobic isobutyramide and sulfamoyl groups. Strategies include:
- Co-solvents : Use DMSO/PEG 400 mixtures (1:4 v/v) for in vitro assays .
- Salt formation : Sodium or hydrochloride salts improve solubility 10–20× .
- Nanoformulation : Liposomal encapsulation (80–120 nm particles) enhances cellular uptake in pharmacokinetic studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced bioactivity?
Key modifications and their impacts:
- Assays : Use enzyme-linked assays (e.g., HDAC inhibition) and cellular viability (MTT) to validate .
Q. What experimental approaches resolve contradictory bioactivity data across studies?
Contradictions may arise from assay conditions or impurity interference. Solutions include:
- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorogenic substrates) vs. cellular activity (e.g., Western blot for target protein downregulation) .
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites in hepatocyte models .
- Batch analysis : Re-test synthesized batches with stricter purity thresholds (>98%) .
Q. How can computational modeling predict binding modes with biological targets?
- Docking : Use AutoDock Vina with crystal structures (e.g., HDAC2 PDB: 4LXZ). The sulfamoyl group shows hydrogen bonding with His145 .
- MD simulations : GROMACS to assess stability of ligand-protein complexes (50 ns trajectories). Allyl group flexibility may reduce binding entropy .
- QSAR : CoMFA models using IC₅₀ data from 20 derivatives (q² > 0.6) .
Methodological Considerations
Q. What strategies mitigate oxidative degradation during long-term stability studies?
- Storage : Lyophilized solid at -80°C under argon retains >90% stability over 12 months .
- Antioxidants : Add 0.01% BHT to DMSO stock solutions .
- Degradation profiling : UPLC-PDA at 254 nm monitors oxidation byproducts (e.g., sulfonic acid derivatives) .
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Heat shock (45–55°C) followed by Western blot quantifies target stabilization .
- Photoaffinity labeling : Incorporate diazirine probes to crosslink with target proteins, identified via SDS-PAGE/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
